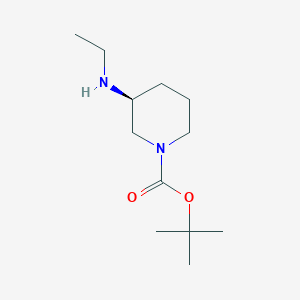

(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an ethylamino group attached to the piperidine ring and a tert-butyl ester functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and allows for the formation of the ester without significant side reactions.

Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This method is efficient and environmentally friendly, making it suitable for industrial applications.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of flow microreactor systems . These systems allow for continuous production, which is more efficient and sustainable compared to batch processes. The use of heterogeneous catalysts, such as anhydrous magnesium sulfate and boron trifluoride diethyl etherate, has also been reported to improve yields and safety .

化学反応の分析

Types of Reactions

(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.

Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4, OsO4

Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4

Substitution: LiAlH4, NaBH4

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

科学的研究の応用

Synthetic Routes

The synthesis of (S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester typically involves the following methods:

- Steglich Esterification : Utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts for the reaction between piperidine derivatives and tert-butyl esters.

- Metal-Free Conditions : Employing tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to enhance environmental sustainability in its production.

Pharmaceutical Research

This compound serves as a crucial building block in the development of various pharmaceuticals. Its structural properties allow it to function as:

- A nucleophile in substitution reactions, forming covalent bonds with electrophilic centers, which is essential for drug design.

- A substrate in biochemical assays to study enzyme mechanisms, particularly in cancer research where it may influence the activity of specific pathways .

Case Studies

Recent studies have demonstrated the compound's efficacy in inhibiting breast cancer cell growth. For instance:

- In a study involving L-γ-methyleneglutamic acid amides, derivatives including this compound showed promising results against MCF-7 and SK-BR-3 breast cancer cell lines, indicating potential therapeutic applications .

Material Science

The compound is utilized in the production of:

- Polymers : Its chemical reactivity allows it to be incorporated into polymeric materials, enhancing their properties.

- Agrochemicals : The compound's structure can be modified for use in agricultural chemicals, improving crop protection strategies.

Comparative Analysis of Applications

| Application Area | Specific Use Case | Impact/Outcome |

|---|---|---|

| Pharmaceuticals | Drug development for cancer therapy | Inhibition of tumor cell growth |

| Biochemistry | Substrate for enzyme assays | Insights into enzyme mechanisms |

| Material Science | Polymer production | Enhanced material properties |

| Agrochemicals | Development of crop protection agents | Improved agricultural productivity |

作用機序

The mechanism of action of (S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .

類似化合物との比較

Similar Compounds

- tert-Butyl carbamate

- tert-Butyl benzoate

- tert-Butyl acetate

Uniqueness

(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to other tert-butyl esters, this compound has enhanced stability and selectivity in chemical reactions .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural properties and reactivity make it a valuable tool in scientific research and industrial production.

生物活性

(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester is a compound that belongs to the class of amino acids and piperidine derivatives. Its unique structure, which includes a piperidine ring and an ester functional group, suggests potential applications in medicinal chemistry, particularly for neurological and metabolic disorders. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C15H29N3O3 with a molecular weight of 299.41 g/mol. The compound features a piperidine ring, which is known for its role in various biological activities.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Neuropharmacological Effects

Research indicates that compounds with similar structures may exhibit neuroprotective properties. The presence of the piperidine ring is often associated with interactions at neurotransmitter receptors, potentially modulating pathways involved in mood regulation and cognitive function.

2. Anticonvulsant Activity

Studies have shown that related compounds can possess anticonvulsant properties. For instance, the structural similarity to known anticonvulsants suggests that this compound may also exhibit such effects through modulation of GABAergic or glutamatergic systems.

3. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its ability to form covalent bonds with nucleophilic sites on proteins could lead to significant biological implications, particularly in metabolic regulation.

The proposed mechanisms through which this compound exerts its biological effects include:

- Receptor Interaction: The compound may interact with various neurotransmitter receptors, influencing neurotransmission and potentially leading to therapeutic effects in neurological disorders.

- Enzyme Modulation: By inhibiting specific enzymes, the compound could alter metabolic pathways, contributing to its pharmacological profile.

Case Studies and Research Findings

Recent studies have explored the biological activity of structurally similar compounds. For example:

- Study on Anticonvulsant Properties: A study demonstrated that certain piperidine derivatives exhibited significant anticonvulsant activity in animal models, suggesting that this compound could have similar effects .

- Neuroprotective Effects: Another investigation highlighted the neuroprotective potential of piperidine derivatives against oxidative stress-induced neuronal damage .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other related compounds is presented below:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| L-Tryptophan | Indole ring | Precursor to serotonin; involved in mood regulation. |

| L-Dopa | Catecholamine | Used in Parkinson's disease treatment; dopamine precursor. |

| Gabapentin | Cyclohexane ring | Anticonvulsant; modulates neurotransmitter release. |

The distinct combination of piperidine and amino acid structures in this compound may offer unique pharmacological properties compared to these other compounds.

特性

IUPAC Name |

tert-butyl (3S)-3-(ethylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-13-10-7-6-8-14(9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWWQUZRVODKQP-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1CCCN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。